molecular formula C16H15FN6O B12786157 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(4-fluorophenyl)-9-methyl-6-propyl- CAS No. 135445-88-4

5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(4-fluorophenyl)-9-methyl-6-propyl-

Cat. No.: B12786157
CAS No.: 135445-88-4
M. Wt: 326.33 g/mol
InChI Key: KBMPMQJNCKPQRY-UHFFFAOYSA-N
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Description

5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(4-fluorophenyl)-9-methyl-6-propyl- is a complex organic compound belonging to the class of triazolopyrimidines This compound is notable for its unique structural features, which include a triazole ring fused to a purine system, and its substitution with a 4-fluorophenyl group, a methyl group, and a propyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(4-fluorophenyl)-9-methyl-6-propyl- typically involves multi-step organic synthesis. One common route starts with the preparation of the triazole ring, which is then fused to a purine system. Key steps include:

    Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazine derivatives and nitriles under acidic or basic conditions.

    Fusing the Triazole to Purine: This step often involves the use of formylation or acylation reactions to introduce the necessary functional groups.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(4-fluorophenyl)-9-methyl-6-propyl- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the fluorophenyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines in polar solvents such as dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the fluorophenyl position.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(4-fluorophenyl)-9-methyl-6-propyl- is studied for its potential as a bioactive molecule. It has shown promise in binding to specific proteins and enzymes, making it a candidate for drug development.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its ability to interact with biological targets suggests it could be developed into drugs for treating various diseases, including cancer and infectious diseases.

Industry

In the industrial sector, this compound is used in the development of new materials with specific properties, such as enhanced conductivity or improved mechanical strength.

Mechanism of Action

The mechanism of action of 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(4-fluorophenyl)-9-methyl-6-propyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces.

Comparison with Similar Compounds

Similar Compounds

  • 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(4-chlorophenyl)-9-methyl-6-propyl-
  • 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(4-bromophenyl)-9-methyl-6-propyl-

Uniqueness

Compared to similar compounds, 5H-1,2,4-Triazolo(3,4-i)purin-5-one, 6,9-dihydro-3-(4-fluorophenyl)-9-methyl-6-propyl- is unique due to the presence of the fluorophenyl group. This fluorine atom can significantly alter the compound’s reactivity, binding affinity, and overall biological activity, making it a distinct and valuable molecule for research and development.

Properties

CAS No.

135445-88-4

Molecular Formula

C16H15FN6O

Molecular Weight

326.33 g/mol

IUPAC Name

3-(4-fluorophenyl)-9-methyl-6-propyl-[1,2,4]triazolo[3,4-f]purin-5-one

InChI

InChI=1S/C16H15FN6O/c1-3-8-22-14-12(21(2)9-18-14)15-20-19-13(23(15)16(22)24)10-4-6-11(17)7-5-10/h4-7,9H,3,8H2,1-2H3

InChI Key

KBMPMQJNCKPQRY-UHFFFAOYSA-N

Canonical SMILES

CCCN1C2=C(C3=NN=C(N3C1=O)C4=CC=C(C=C4)F)N(C=N2)C

Origin of Product

United States

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